Catocene
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Overview
Description
. It belongs to the metallocene family and is characterized by its high-efficiency burning rate as a liquid catalyst. This compound is a mixture of four isomers with different substituting positions of ethyl groups on the ferrocenyl rings.
Scientific Research Applications
Catocene has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity.
Biology: It is employed in the study of enzyme mechanisms and as a tool in bioconjugation techniques.
Industry: It is used as a high-efficiency burning rate liquid catalyst in propellants and pyrotechnics.
Safety and Hazards
Catocene is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catocene is synthesized through the reaction of high-purity ethylferrocene with acetone in the presence of sulfuric acid as a catalyst. The crude product is then purified by vapor distillation in an inert gas atmosphere to obtain the desired compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. Large reactors are used to handle the increased quantities of reactants, and the purification process is optimized to ensure high yield and purity. The production process is carefully controlled to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Catocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Substitution: Substitution reactions are typically carried out using halogenating agents like chlorine (Cl₂) and bromine (Br₂).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of ferrocenium salts.
Reduction: Reduction reactions can produce various reduced forms of this compound.
Substitution: Substitution reactions can result in the formation of halogenated derivatives of this compound.
Mechanism of Action
Catocene is compared with other similar compounds in the metallocene family, such as ferrocene, cobaltocene, and nickelocene. While these compounds share structural similarities, this compound is unique in its high-efficiency burning rate and its application as a liquid catalyst in propellants. The presence of ethyl groups on the ferrocenyl rings contributes to its distinct properties and performance.
Comparison with Similar Compounds
Ferrocene
Cobaltocene
Nickelocene
Ruthenocene
Rhodocene
Osmocene
Properties
InChI |
InChI=1S/C17H22.Fe/c1-5-13-9-7-11-15(13)17(3,4)16-12-8-10-14(16)6-2;/h7-12H,5-6H2,1-4H3; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLVOODHKKQLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][C]1C(C)(C)[C]2[CH][CH][CH][C]2CC.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Fe |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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